molecular formula C10H10O2 B2493051 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one CAS No. 60644-65-7

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one

Cat. No.: B2493051
CAS No.: 60644-65-7
M. Wt: 162.188
InChI Key: JHEHMORCLSVNKR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is used in various scientific research fields.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

Target of Action

The primary target of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in nearly all aerobic forms of life . It plays a crucial role in the catabolism of tyrosine, a process vital for both plants and animals .

Mode of Action

This compound interacts with HPPD, inhibiting its function . HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate into homogentisate . When HPPD is inhibited, this conversion is disrupted, leading to an accumulation of tyrosine . This excess of tyrosine can stunt growth and cause oxidative damage due to a lack of tocopherols (vitamin E) .

Biochemical Pathways

The inhibition of HPPD affects several biochemical pathways. Primarily, it disrupts the catabolism of tyrosine . This disruption can lead to a deficiency in the production of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants . The lack of these protective compounds can lead to the destruction of chlorophyll, causing plants to turn white .

Pharmacokinetics

A similar compound, dhdk, isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin

Result of Action

The primary result of the action of this compound is the inhibition of HPPD, leading to an accumulation of tyrosine . This can stunt growth and cause oxidative damage due to a lack of tocopherols . In plants, this can lead to the destruction of chlorophyll and the whitening of the plant .

Future Directions

The future directions for the study of similar compounds have been suggested in several studies. For instance, a study discusses the potential of 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one (LB) as a potential MAO-B inhibitor, suggesting that it could be a promising area for future research .

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may interact with various enzymes and proteins. For instance, it may be involved in the transformation of 4-hydroxyphenylpyruvate into homogentisic acid, a step in tyrosine catabolism . The nature of these interactions could be complex and may involve binding to active sites or allosteric sites of enzymes.

Cellular Effects

Similar phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. For instance, it could potentially be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid-supported catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions in the presence of a base.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one can be compared with other chalcones and related compounds:

    Similar Compounds: 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, 1-(4-Hydroxyphenyl)-2-propen-1-one

    Uniqueness: The presence of the methyl group at the 2-position of the prop-2-en-1-one moiety distinguishes it from other chalcones, potentially affecting its biological activity and chemical reactivity.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEHMORCLSVNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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